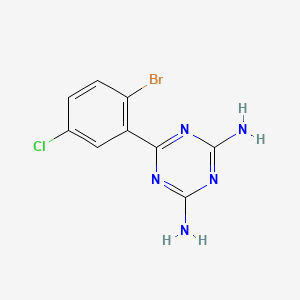

2'-BR-5'-Chlorobenzoguanamine

Beschreibung

2'-Bromo-5'-Chlorobenzoguanamine (C₉H₆BrClN₅) is a halogenated derivative of benzoguanamine, a heterocyclic compound consisting of a benzene ring fused to a triazine (guanamine) group. The bromine (Br) and chlorine (Cl) substituents at the 2' and 5' positions, respectively, confer unique electronic and steric properties to the molecule. Benzoguanamine derivatives are widely used in polymer chemistry, particularly in flame-retardant resins and high-performance coatings, due to their thermal stability and halogen-mediated reactivity .

Eigenschaften

CAS-Nummer |

57381-38-1 |

|---|---|

Molekularformel |

C9H7BrClN5 |

Molekulargewicht |

300.54 g/mol |

IUPAC-Name |

6-(2-bromo-5-chlorophenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H7BrClN5/c10-6-2-1-4(11)3-5(6)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |

InChI-Schlüssel |

HUEOANRCEPQXAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- typically involves the trimerization of nitriles or the condensation of cyanoguanidine with substituted nitriles. One common method includes the reaction of benzonitrile with dicyandiamide under specific conditions to form the triazine core . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient for preparing triazine derivatives .

Industrial Production Methods

Industrial production of triazine derivatives often employs large-scale trimerization reactions of nitriles. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. The industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Condensation Reactions: The triazine ring can participate in condensation reactions with aldehydes and amines to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- include:

Hydrochloric Acid: Used in condensation reactions to promote the formation of the triazine ring.

Sodium Carbonate: Employed in substitution reactions to neutralize acidic by-products.

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Differences

The table below highlights key structural differences between 2'-Bromo-5'-Chlorobenzoguanamine and related halogenated heterocycles:

Key Observations :

Halogenated Pyrimidines

2-Chloro-5-bromopyrimidine (C₄H₂BrClN₂) is extensively studied, with over 1,000 database citations, and is utilized in Suzuki-Miyaura cross-coupling reactions for drug synthesis . In contrast, halogenated benzoguanamines are less explored but may exhibit similar reactivity in nucleophilic substitutions due to electron-deficient triazine cores.

Chloroaniline Derivatives

2-Chloroaniline (C₆H₄ClNH₂) is a precursor in dye manufacturing, but its toxicity (EPA hazard code: 78797) limits its industrial use . By comparison, the triazine ring in 2'-Bromo-5'-Chlorobenzoguanamine likely reduces acute toxicity by stabilizing the aromatic system, though environmental persistence of halogenated aromatics remains a concern.

Thermal and Physical Properties

While direct data for 2'-Bromo-5'-Chlorobenzoguanamine is unavailable, analogs suggest:

- Melting Points : Halogenated pyrimidines (e.g., 2-Chloro-5-bromopyrimidine) exhibit melting points >150°C, whereas benzoguanamines typically melt at 200–250°C due to stronger intermolecular forces .

- Solubility: Bromine and chlorine substituents reduce solubility in polar solvents compared to non-halogenated analogs, favoring use in non-aqueous polymer matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.